N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide
Overview
Description
N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is a chemical compound with the molecular formula C14H11N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the Oxazolo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor.
Coupling with Phenyl Acetamide: The oxazolo[4,5-b]pyridine core is then coupled with a phenyl acetamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential FAAH inhibitor, which could have therapeutic applications in treating neurological disorders.
Biological Research: The compound is used in studies related to enzyme inhibition and endocannabinoid signaling pathways.
Chemical Biology: It serves as a tool compound for investigating the biological roles of FAAH and related enzymes.
Mechanism of Action
The mechanism of action of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide involves the inhibition of FAAH. By binding to the active site of the enzyme, it prevents the hydrolysis of fatty acid amides, thereby increasing the levels of endocannabinoids. This modulation of endocannabinoid signaling can have various physiological effects, including pain relief and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide: is similar to other FAAH inhibitors such as URB597 and PF-04457845.
Oxazolo[4,5-b]pyridine Derivatives: Compounds with similar core structures but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific structural features that confer high affinity and selectivity for FAAH. This makes it a valuable compound for studying the enzyme’s role in various biological processes and for potential therapeutic applications .
Properties
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9(18)16-11-5-2-4-10(8-11)14-17-13-12(19-14)6-3-7-15-13/h2-8H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEZBDBBAIOTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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